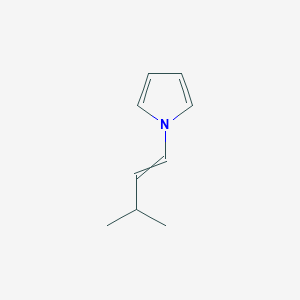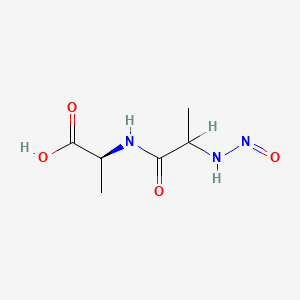
Nitrosoalanylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosoalanylalanine is a compound characterized by the presence of a nitroso group (-NO) attached to an alanylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Nitrosoalanylalanine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroalanylalanine
Reduction: Aminoalanylalanine
Substitution: Various substituted alanylalanine derivatives
Aplicaciones Científicas De Investigación
Nitrosoalanylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.
Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- Nitrosoarginine
- Nitrosocysteine
- Nitrosoglutathione
Uniqueness
Nitrosoalanylalanine is unique due to its specific alanylalanine backbone, which imparts distinct chemical and biological properties. Compared to other nitroso compounds, this compound may exhibit different reactivity and stability, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
85514-00-7 |
|---|---|
Fórmula molecular |
C6H11N3O4 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1 |
Clave InChI |
GJCIODVHMSABON-BKLSDQPFSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C(C)NN=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
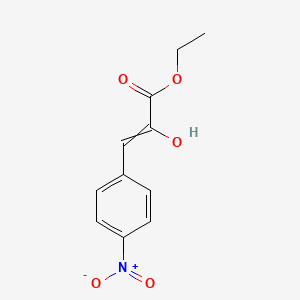
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
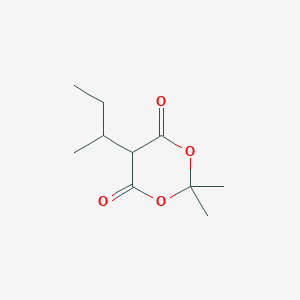
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
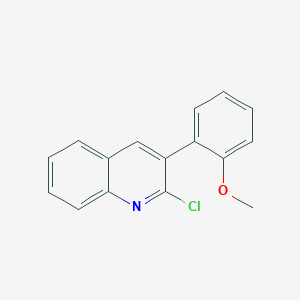
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
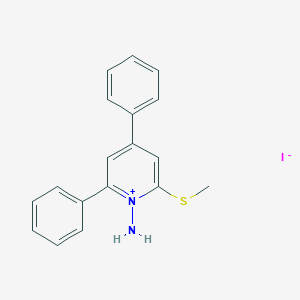

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
